N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
Description
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a thiazole-acetamide derivative characterized by a 4-fluorobenzyl substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMZBNXZBUEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-fluorobenzylamine with 2-bromoacetylthiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Substituent Position : The placement of the 4-fluorobenzyl group at the 5-position (vs. 2-position in 9b) may influence steric interactions and binding affinity in enzyme inhibition .
- Bioisosteric Replacements : Replacing the 4-fluorobenzyl group with naphthalenylmethyl (SirReal2) enhances SIRT2 inhibition, suggesting bulky hydrophobic groups improve target engagement .
- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., 4-chlorobenzylthio in 5j) often exhibit higher thermal stability (elevated melting points) .
Pharmacological Activities
Functional Insights :
- Enzyme Inhibition : Thiazole-acetamides with aromatic substituents (e.g., 4-fluorobenzyl) may mimic natural substrates, as seen in SirReal2’s SIRT2 inhibition .
- Anti-Inflammatory Activity : Substituents like 4-hydroxy-3-methoxyphenyl (6a) enhance COX-2 selectivity due to improved hydrogen bonding with the enzyme’s active site .
Critical Analysis of Structural Modifications
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5h with benzylthio in ) .
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives () exhibit higher melting points due to increased planarity and intermolecular hydrogen bonding, but thiazoles offer better pharmacokinetic profiles .
- Activity-Contradicting Modifications: While 6a () shows COX inhibition, adding a trifluoromethyl group (as in ’s N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide) may reduce solubility but improve target specificity .
Biological Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with thiazole derivatives followed by acetylation. Various synthetic pathways have been explored to optimize yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 8.5 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 12.7 | Activation of caspases |
These findings suggest that the compound may induce cell cycle arrest and apoptosis through intrinsic and extrinsic pathways, as evidenced by caspase activation studies .
2. Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. This compound exhibits activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The presence of the fluorobenzyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent microbial inhibition .
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression:
| Enzyme | IC50 (µM) | Notes |
|---|---|---|
| Aurora Kinase | 5.0 | Potential for targeting tumor growth |
| Tyrosinase | 46.9 | Implications in skin pigmentation disorders |
These enzyme inhibition studies indicate that the compound may serve as a lead for developing targeted therapies in oncology .
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Study on Anticancer Activity : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research demonstrated that thiazole derivatives showed significant antibacterial effects against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?
A general synthesis involves reacting 2-amino-5-(4-fluorobenzyl)-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine and dioxane. Yield optimization (e.g., 68% in one protocol) requires controlled temperature (20–25°C), stoichiometric reagent ratios, and recrystallization from ethanol-DMF mixtures. Post-synthesis characterization via -NMR and elemental analysis ensures purity .
Q. What structural characterization techniques are critical for confirming the identity of this compound?
X-ray crystallography (using SHELX programs for refinement), -NMR, IR spectroscopy, and mass spectrometry are standard. For example, -NMR peaks at δ 4.16–4.20 ppm confirm methylene protons adjacent to the thiazole ring, while elemental analysis (C, H, N) validates stoichiometry .
Q. What preliminary biological activities have been reported for thiazole-based acetamide derivatives?
Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, structurally similar N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide showed dual COX-1/COX-2 inhibition (IC ~9–11 µM), suggesting potential anti-inflammatory applications .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the mechanism of action for this compound?
Docking studies with target enzymes (e.g., 15-lipoxygenase or Bcl-2) can identify key binding interactions. Hydrophobic interactions between the 4-fluorobenzyl group and enzyme pockets may enhance affinity. For example, modeling of Bcl-2 inhibitors revealed critical hydrogen bonding and π-π stacking interactions .
Q. What experimental strategies address discrepancies in reported bioactivity data across studies?
Contradictions in IC values or selectivity (e.g., COX-1 vs. COX-2 inhibition) may arise from assay conditions (cell lines, enzyme isoforms). Standardizing protocols (e.g., dorsal air pouch inflammation models) and validating via orthogonal assays (e.g., enzymatic vs. cellular) improve reproducibility .
Q. How can crystallographic fragment screening enhance the design of derivatives with improved potency?
Fragment-based screening using programs like SHELXC/SHELXD identifies binding hotspots. For instance, modifying the acetamide side chain or fluorobenzyl substituent could optimize interactions with targets like SIRT2 or viral proteases, as seen in related thiazole derivatives .
Q. What challenges arise in formulating stable salt forms of this compound for pharmacological studies?
Salt formation (e.g., maleate salts) improves solubility but requires pH stability testing. Patent data highlight the importance of counterion selection (e.g., malic acid) and crystallization conditions to maintain bioactivity, as demonstrated for herpes virus inhibitors .
Q. How do structural modifications (e.g., sulfonamide addition) impact pharmacokinetic properties?
Introducing sulfonamide groups (as in acetazolamide analogs) enhances solubility and target engagement but may alter metabolic stability. Comparative ADME studies using LC-MS/MS and microsomal assays are critical for optimizing bioavailability .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to screen solvent systems (dioxane vs. DMF) and catalysts (e.g., DMAP) for improved yields .
- Data Validation : Cross-validate biological activity using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
- Structural Analysis : Employ SHELXL for high-resolution refinement of X-ray data to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
